Scientific Field: Analytical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide in a gel pharmaceutical formulation.
Methods of Application: An isocratic reversed-phase high performance liquid chromatographic method is developed and validated for this purpose.
Results or Outcomes: The calibration curve is linear (r² = 1.000) from 20–140% of the analytical concentration of 1.4 μg/mL. The mean percent relative standard deviation values for intra- and interday precision studies are < 1%.
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used in the simultaneous determination of the enantiomers of tocainide in blood plasma.
Methods of Application: The method involves gas-liquid chromatography with electron-capture detection.
Scientific Field: Pharmacology
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used as a nonsteroidal anti-inflammatory drug.
Scientific Field: Physical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the generation of infrared spectrum for analysis and identification purposes.
Methods of Application: The method involves the use of infrared spectroscopy.
N-(2,6-Dimethylphenyl)acetamide is an organic compound with the formula C10H13NO. It is derived from the substitution of an acetyl group (CH3CO-) onto the nitrogen atom of 2,6-dimethylaniline (C6H3(CH3)2NH2). While it doesn't have a widely known use itself, the core structure is found in a number of important molecules in scientific research, particularly lidocaine [].
The key features of N-(2,6-Dimethylphenyl)acetamide's structure include:
Synthesis of N-(2,6-Dimethylphenyl)acetamide can be achieved through various methods, including:
C6H3(CH3)2NH2 + (CH3CO)2O -> C10H13NO + CH3COOH
Decomposition of the molecule can occur under acidic or basic conditions, breaking the amide bond and regenerating the starting materials or forming simpler fragments.
N-(2,6-Dimethylphenyl)acetamide itself doesn't have a reported biological function. However, as mentioned earlier, its core structure is present in lidocaine, a local anesthetic. Lidocaine acts by blocking sodium channels in nerve cells, preventing the transmission of pain signals [].
Irritant